REACTION_CXSMILES
|
O[CH:2]1[N:6]([C:7]2[CH:12]=[CH:11][C:10]([I:13])=[CH:9][N:8]=2)[C:5](=[O:14])[CH2:4][C:3]1([CH3:16])[CH3:15].FC(F)(F)C(OC(=O)C(F)(F)F)=O.FC(F)(F)C(O)=O.C([SiH](CC)CC)C>C(Cl)Cl>[I:13][C:10]1[CH:11]=[CH:12][C:7]([N:6]2[CH2:2][C:3]([CH3:15])([CH3:16])[CH2:4][C:5]2=[O:14])=[N:8][CH:9]=1
|
Name
|
(5RS)-5-Hydroxy-1-(5-iodopyridin-2-yl)-4,4-dimethylpyrrolidin-2-one
|
Quantity
|
275 mg
|
Type
|
reactant
|
Smiles
|
OC1C(CC(N1C1=NC=C(C=C1)I)=O)(C)C
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
140 μL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)OC(C(F)(F)F)=O)(F)F
|
Name
|
|
Quantity
|
957 μL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
159 μL
|
Type
|
reactant
|
Smiles
|
C(C)[SiH](CC)CC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
22.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 1 hr at 20-25° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solution was evaporated to dryness
|
Type
|
STIRRING
|
Details
|
The mixture was stirred 1 h at room temperature
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was evaporated
|
Type
|
EXTRACTION
|
Details
|
extracted with sat. NaHCO3 solution and two times with a small volume of dichloromethane
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash chromatography
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
IC=1C=CC(=NC1)N1C(CC(C1)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 209 mg | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 79.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |